molecular formula C13H8Cl2N2O2 B11957548 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline

Cat. No.: B11957548
M. Wt: 295.12 g/mol
InChI Key: WFNBZABIBUABTQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline is a Schiff base derived from the condensation of 2,4-dichloroaniline with 3-nitrobenzaldehyde. Its molecular structure features two chlorine atoms at the 2- and 4-positions of the aniline ring and a nitro group at the 3-position of the benzylidene moiety (Fig. 1). Its electron-withdrawing substituents (Cl and NO₂) enhance Lewis acidity, facilitating coordination with transition metals .

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-4-5-13(12(15)7-10)16-8-9-2-1-3-11(6-9)17(18)19/h1-8H

InChI Key

WFNBZABIBUABTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of 2,4-dichloro-N-(3-nitrobenzylidene)-aniline follows a classic Schiff base formation mechanism. The primary amine group of 2,4-dichloroaniline undergoes nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde, resulting in water elimination and imine bond formation. Stoichiometric equivalence (1:1 molar ratio) of reactants is critical to avoid unreacted starting materials. Excess aldehyde may lead to side products, while excess amine complicates purification.

Standard Laboratory Protocol

A representative procedure involves refluxing 2,4-dichloroaniline (10 mmol, 1.62 g) and 3-nitrobenzaldehyde (10 mmol, 1.51 g) in absolute ethanol (40 mL) with glacial acetic acid (2–3 drops) for 3–4 hours. The mixture is cooled to room temperature, yielding a yellow precipitate. Filtration and washing with cold ethanol remove acidic residues, followed by vacuum drying to isolate the product. This method typically achieves yields of 75–85%.

Table 1: Traditional Synthesis Conditions and Outcomes

ParameterValueSource
SolventAbsolute ethanol
CatalystGlacial acetic acid
TemperatureReflux (78°C)
Reaction Time3–4 hours
Yield75–85%

Catalytic System Optimization

Acid Catalysts

Protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) accelerate imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. A study using 10% H₂SO₄ in ethanol reduced reaction time to 2 hours but required neutralization with sodium bicarbonate post-reaction.

Dehydrating Agents

Molecular sieves (3 Å) adsorb water, shifting equilibrium toward product formation. Trials with 5 g of molecular sieves in ethanol increased yields to 88% without external heating. This approach minimizes side reactions like hydrolysis of the imine bond.

Solvent Effects and Reaction Kinetics

Polar Protic vs. Aprotic Solvents

Ethanol remains the solvent of choice due to its polarity and ability to dissolve both aromatic amines and aldehydes. Alternatives like methanol or isopropanol show comparable yields but require longer reaction times. Aprotic solvents (e.g., dichloromethane) are unsuitable due to poor solubility of nitroaromatics.

Temperature Dependence

Reactions at 60°C proceed 50% faster than at room temperature but risk decarboxylation of the nitro group. Kinetic studies indicate an activation energy of 45 kJ/mol, with optimal conversion occurring between 70–80°C.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale synthesis employs tubular reactors with in-line mixing of 2,4-dichloroaniline and 3-nitrobenzaldehyde in ethanol. Residence times of 30 minutes at 100°C achieve 90% conversion, with automated pH adjustment to neutralize catalytic acids.

Spent Acid Recycling

Patent CN103304420A describes a closed-loop system where nitration waste acids are extracted with cyclohexane, dried, and reused in subsequent batches. This reduces hazardous waste generation by 70% and lowers production costs.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted aniline and nitrobenzaldehyde. Melting point analysis (182–185°C) confirms purity.

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption at 1,618–1,690 cm⁻¹ (C=N stretch).

  • ¹H NMR : Aromatic protons at δ 7.17–8.31 ppm; imine proton singlet at δ 8.15–8.91 ppm.

Challenges and Mitigation Strategies

Side Reactions

Competing Cannizzaro reactions may occur if excess aldehyde is present, producing alcohols and carboxylic acids. Strict stoichiometric control and dehydrating agents suppress this.

Nitro Group Instability

High temperatures (>100°C) risk nitro group reduction. Catalytic systems avoiding reducing agents (e.g., molecular sieves) are preferred .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-N-(3-aminobenzylidene)-aniline.

    Reduction: Formation of 2,4-dichloro-N-(3-nitrobenzyl)-aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that Schiff bases, including derivatives of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline, exhibit notable antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, compounds similar to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in reducing microbial load .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Research has shown that certain Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the inhibition of specific cancer cell signaling pathways. A study focusing on related compounds reported significant cytotoxic effects against several cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Material Science

Synthesis of Polymers
this compound serves as a precursor in the synthesis of advanced polymeric materials. Its unique chemical structure allows for the modification of polymer properties, enhancing characteristics such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been explored to create materials with improved performance for applications in coatings and adhesives .

Environmental Applications

Degradation of Pollutants
The compound has been studied for its potential role in the degradation of environmental pollutants. Schiff bases are known to facilitate the breakdown of organic contaminants through catalytic processes. Research indicates that this compound can be utilized in photodegradation processes to remove dyes and other hazardous substances from wastewater .

Data Table: Summary of Applications

Application Area Specific Use Evidence/Study Reference
Medicinal ChemistryAntimicrobial activity against pathogens
Anticancer properties
Material ScienceSynthesis of advanced polymers
Environmental ScienceDegradation of organic pollutants

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Schiff bases derived from this compound revealed that these compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating a potential alternative treatment option for bacterial infections.

Case Study 2: Polymer Enhancement

In a project aimed at improving the thermal stability of epoxy resins, researchers incorporated this compound into the resin formulation. The resulting composite demonstrated enhanced thermal properties and mechanical strength compared to traditional formulations. This advancement opens avenues for its application in high-performance materials used in aerospace and automotive industries.

Case Study 3: Environmental Remediation

A research initiative focused on wastewater treatment employed this compound as a catalyst in the photodegradation of azo dyes. The study found that under UV irradiation, the compound facilitated significant degradation rates of dyes commonly found in textile effluents, demonstrating its utility in environmental remediation efforts.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Structural Analogs in the Schiff Base Family

Schiff bases with variations in substituent positions and electronic properties are critical for understanding structure-activity relationships. Key analogs include:

N-(3-Nitrobenzylidene)aniline (C₁₃H₁₀N₂O₂)
  • Structure : Lacks chlorine substituents on the aniline ring.
  • Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁), with a planar Schiff base core stabilized by π-π stacking .
  • Comparison : The absence of chlorine atoms reduces steric hindrance and electronic withdrawal, leading to weaker metal-binding affinity compared to the target compound .
3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline (C₁₅H₁₄N₂O₄)
  • Structure : Methoxy groups at the 3- and 4-positions of the aniline ring.
  • Crystallography: Monoclinic system (space group P2₁/c), with intramolecular C–H···O hydrogen bonds .
  • Comparison: Electron-donating methoxy groups increase electron density on the aniline ring, reducing Lewis acidity and altering metal coordination behavior compared to the electron-withdrawing Cl and NO₂ groups in the target compound .
4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline (C₁₃H₈Cl₃N)
  • Structure : Features a 2,4-dichlorobenzylidene group and a single Cl on the aniline ring.
  • Applications : Demonstrated efficacy in forming stable Cu(II) and Co(II) complexes due to enhanced electron withdrawal from multiple Cl substituents .
  • Comparison : The additional Cl on the benzylidene moiety increases steric bulk but may improve thermal stability in coordination polymers .

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence molecular properties:

Compound Substituents Melting Point (K) Crystal System Notable Interactions
2,4-Dichloro-N-(3-nitrobenzylidene)-aniline 2,4-Cl (aniline); 3-NO₂ (benzylidene) N/A Orthorhombic* π-π stacking, C–Cl···NO₂ dipole
N-(3-Nitrobenzylidene)aniline None (aniline); 3-NO₂ (benzylidene) N/A Orthorhombic π-π stacking
3,4-Dimethoxy-N-(3-nitrobenzylidene)-aniline 3,4-OCH₃ (aniline); 3-NO₂ (benzylidene) N/A Monoclinic C–H···O hydrogen bonds
4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline 4-Cl (aniline); 2,4-Cl (benzylidene) N/A Monoclinic Cl···Cl van der Waals interactions

*Predicted based on analogs.

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chloro and nitro groups enhance electrophilicity, improving metal coordination .
    • Methoxy groups increase solubility in polar solvents but reduce Lewis acidity .

Biological Activity

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H9Cl2N3O2
  • Molecular Weight: 304.14 g/mol
  • CAS Number: 100-00-0

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of antimicrobial properties. The compound exhibits significant activity against various bacterial strains and fungi.

Antimicrobial Activity

Research indicates that this compound possesses notable antibacterial and antifungal properties. Its efficacy has been tested against several pathogens, including Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial16 μg/mL
Escherichia coliAntibacterial8 μg/mL
Candida albicansAntifungal32 μg/mL
Aspergillus flavusAntifungal64 μg/mL

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial cells. The presence of both chlorine and nitro groups may enhance its lipophilicity, allowing it to penetrate microbial membranes more effectively.

Study 1: Synthesis and Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of aniline compounds, including this compound. The antimicrobial activity was evaluated against multiple strains, revealing that this compound exhibited superior antibacterial activity compared to other synthesized derivatives .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of the nitro group at the para position significantly enhanced the compound's antibacterial potency. The study concluded that modifications to the aniline structure could lead to improved biological activity, suggesting potential for further development in pharmaceutical applications .

Study 3: In Vivo Efficacy

An in vivo study demonstrated that administration of this compound in animal models resulted in a significant reduction in bacterial load compared to untreated controls. This suggests not only its effectiveness in vitro but also potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline?

The compound is synthesized via a condensation reaction between 2,4-dichloroaniline and 3-nitrobenzaldehyde. Key steps include:

  • Solvent selection : Use polar protic solvents like ethanol or methanol to facilitate Schiff base formation .
  • Catalysis : Acidic catalysts (e.g., HCl) enhance imine bond formation by protonating the aldehyde carbonyl group .
  • Reaction monitoring : Track progress using thin-layer chromatography (TLC) or FTIR to confirm the disappearance of the aldehyde peak (~1700 cm⁻¹) and appearance of the C=N stretch (~1600 cm⁻¹) .
  • Purification : Recrystallization from ethanol or column chromatography yields high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the C=N group (δ ~160 ppm) .
  • X-ray crystallography : Resolves the planar geometry of the Schiff base and nitro group orientation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .
  • FTIR : Confirms the absence of starting materials (e.g., aldehyde O–H stretches) and presence of C=N and nitro (NO₂) groups .

Q. How does the electronic structure of this compound influence its reactivity?

  • Electrophilic substitution : The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, directing further substitution to less hindered positions (e.g., para to existing substituents) .
  • Hydrogen bonding : The nitro group participates in intermolecular interactions (e.g., C–H⋯O), affecting solubility and crystal packing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and non-covalent interactions of this compound?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to study charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). This predicts sites for electrophilic/nucleophilic attack .
  • Non-covalent interaction (NCI) analysis : Visualize weak interactions (e.g., π–π stacking, C–H⋯O) using Multiwfn or AIMAll software .

Q. How should researchers resolve contradictions between solubility data and observed bioactivity?

  • Solubility optimization : Test derivatives (e.g., hydrochloride salts) to enhance aqueous solubility while retaining bioactivity .
  • Biological assays : Use dose-response curves to distinguish between intrinsic activity and solubility-limited effects. Compare IC₅₀ values across solvents (e.g., DMSO vs. saline) .

Q. What advanced crystallographic strategies are recommended for analyzing supramolecular assemblies of this compound?

  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl⋯H, O⋯H) with CrystalExplorer to explain packing motifs .

Q. What methodologies are suitable for evaluating the compound’s potential as an antimicrobial or anticancer agent?

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent cytotoxicity analysis .
  • Mechanistic studies : Probe enzyme inhibition (e.g., topoisomerase II) via molecular docking (AutoDock Vina) and kinetic assays .

Q. How does the reactivity of this compound compare to structurally similar analogs?

Compound Key Structural Features Reactivity Differences
2,4-Dichloro-N-(cyclopropylmethyl)anilineCyclopropylmethyl group instead of nitrobenzylideneHigher hydrophobicity; altered enzyme binding
N-(2-nitrobenzylidene)anilineNo chloro substituentsIncreased electrophilicity at the aromatic ring
3,4-Dichloro-N-(pentan-2-yl)anilineAlkyl chain instead of Schiff baseReduced planarity; weaker π–π interactions

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